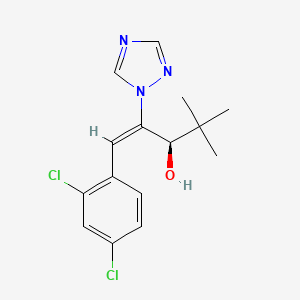
狄尼康唑-M
描述
Diniconazole-M is a fungicide used to control a range of diseases including mildew, bunts, and smuts . It is the active R-enantiomer of diniconazole . The IUPAC name for Diniconazole-M is (1E,3R)-1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol .
Synthesis Analysis
A selective and simple analytical method for the trace level determination of diniconazole in soil, fruit, vegetables, and water samples was developed based on immunoaffinity extraction followed by Enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC) analysis .Molecular Structure Analysis
The molecular formula of Diniconazole-M is C15H17Cl2N3O . The molecular weight is 326.221 .Chemical Reactions Analysis
The ELISA was based on monoclonal antibodies highly specific to diniconazole and was a fast, cost-effective, and selective screening method for the detection of diniconazole .Physical And Chemical Properties Analysis
The enantiomers of the same molecule have identical physical and chemical properties in an achiral environment .科学研究应用
1. 农产品样品检测分析方法
狄尼康唑-M,一种系统性三唑类杀菌剂,已对其在各种农产品样品中的检测和定量进行了广泛研究。刘、金、王 (2012) 的一项研究开发了一种分析方法,使用免疫亲和萃取,然后进行酶联免疫吸附测定 (ELISA) 和高效液相色谱 (HPLC) 来测定土壤、水果、蔬菜和水样品中的痕量狄尼康唑。该方法显示出高特异性和与气相色谱结果的相关性,为监测农业环境中的狄尼康唑残留提供了可靠的方法 (Liu, Jin, & Wang, 2012)。
2. 水果中的对映选择性行为
滕等 (2021) 探讨了狄尼康唑在水果中的对映选择性行为,重点关注其消散、残留和风险评估。他们发现 R-狄尼康唑和 S-狄尼康唑的降解率存在显着差异,这提供了对狄尼康唑手性环境行为的见解。这项研究对于在农业实践中合理使用和风险评估手性狄尼康唑至关重要 (Teng 等,2021)。
3. 环境影响和毒理学
狄尼康唑的环境影响和毒理作用已通过各种研究进行评估。王等 (2017) 使用基于 1H NMR 的代谢组学分析对斑马鱼进行了狄尼康唑的综合环境评估。他们观察到能量、氨基酸和脂质代谢的改变,为狄尼康唑对水生生物的潜在环境风险提供了有价值的数据 (Wang 等,2017)。
4. 农业应用和植物生理学
在农业环境中,已发现狄尼康唑在胁迫条件下会影响植物生理。近藤等 (2009) 研究了狄尼康唑对柑橘类树木耐旱性的影响,发现它增加了叶片中脱落酸的浓度并显着降低了气孔孔径,从而影响了植物对水分胁迫的反应 (Kondo 等,2009)。
5. 灵敏检测方法的开发
研究还集中在开发用于检测狄尼康唑的灵敏方法。Amjadi 和 Jalili (2017) 设计了一种用于狄尼康唑比例检测的双发射介孔结构分子印迹传感器,突出了分析化学在灵敏且特异性杀菌剂检测方面的进展 (Amjadi & Jalili, 2017)。
作用机制
安全和危害
属性
IUPAC Name |
(E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUIAKEJMZPQG-BLXFFLACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034548 | |
| Record name | Diniconazole-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83657-18-5 | |
| Record name | Diniconazole M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diniconazole-M [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diniconazole-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINICONAZOLE-M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8QD971Z1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
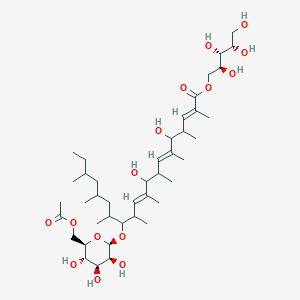
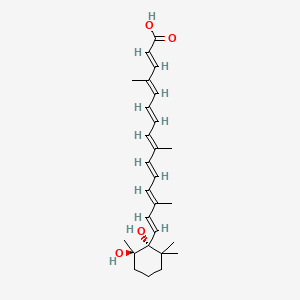
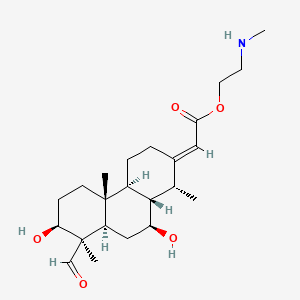
![4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene](/img/structure/B1237203.png)
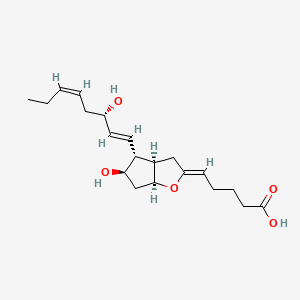

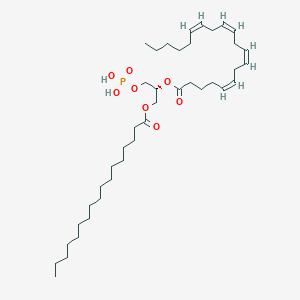

![(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1237212.png)
![(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)
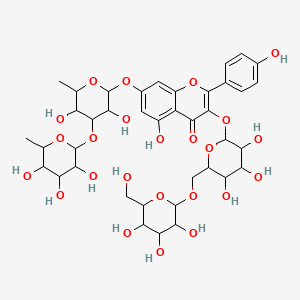
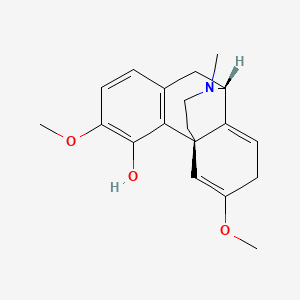
![N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline](/img/structure/B1237217.png)